molecular formula C6H4ClFO B1350553 3-Chloro-2-fluorophenol CAS No. 2613-22-1

3-Chloro-2-fluorophenol

Cat. No. B1350553
CAS RN: 2613-22-1
M. Wt: 146.54 g/mol
InChI Key: PCHPYNHSMSAJEU-UHFFFAOYSA-N
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Description

3-Chloro-2-fluorophenol is a chemical compound with the empirical formula C6H4ClFO . It is used in the preparation of resins, dyes, explosives, lubricants, and plastics . It also has antioxidant properties and is used as an antioxidant in many formulations such as pharmaceuticals, cosmetics, electrical transformer oil, solvents, and organic reactions .


Synthesis Analysis

The synthesis of 3-Chloro-2-fluorophenol involves extraction and fractional distillation. The organic layer obtained by extraction is washed with water and then subjected to fractional distillation.


Molecular Structure Analysis

The molecular structure of 3-Chloro-2-fluorophenol is represented by the SMILES string Oc1cccc(Cl)c1F . The molecular weight of this compound is 146.55 .


Chemical Reactions Analysis

3-Chloro-2-fluorophenol is employed in the preparation of various substances including resins, dyes, explosives, lubricants, and plastics . It is also used as an antioxidant in various formulations .


Physical And Chemical Properties Analysis

3-Chloro-2-fluorophenol is a solid at room temperature . It is insoluble in water . The melting point is between 34-38°C, and the boiling point is 190°C . The density is predicted to be 1.41 g/cm^3 .

Scientific Research Applications

Application in the Synthesis of Flavone and Xanthone Derivatives

  • Summary of the Application: 3-Chloro-2-fluorophenol is used as a building block in the synthesis of flavone and xanthone derivatives . These compounds are significant in medicinal chemistry due to their diverse biological activities.

Application in the Preparation of Resins, Dyes, Explosives, Lubricants, and Plastics

  • Summary of the Application: 3-Chloro-2-fluorophenol is used in the preparation of various industrial products such as resins, dyes, explosives, lubricants, and plastics .

Application as an Antioxidant in Various Formulations

  • Summary of the Application: 3-Chloro-2-fluorophenol is endowed with antioxidant properties and is used as an antioxidant in many formulations such as pharmaceuticals, cosmetics, electrical transformer oil, solvents, and organic reactions .

Application in the Synthesis of 2′-Methoxycarbonyldiphenyl Ether

  • Summary of the Application: 3-Chloro-2-fluorophenol has been used in the preparation of 3-chloro-4-fluoro-2′-methoxycarbonyldiphenyl ether . This compound is a key intermediate in the synthesis of various flavone and xanthone derivatives .

Application as a Fluorinated Building Block

  • Summary of the Application: 3-Chloro-2-fluorophenol is used as a fluorinated building block in medicinal chemistry . Fluorinated compounds have unique properties that make them valuable in the development of new drugs.

Safety And Hazards

3-Chloro-2-fluorophenol is classified as a dangerous good for transport and may be subject to additional shipping charges . It is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is classified as Acute Tox. 4 Oral - Aquatic Chronic 3 . Safety precautions include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

properties

IUPAC Name

3-chloro-2-fluorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClFO/c7-4-2-1-3-5(9)6(4)8/h1-3,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCHPYNHSMSAJEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50378660
Record name 3-Chloro-2-fluorophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50378660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-2-fluorophenol

CAS RN

2613-22-1
Record name 3-Chloro-2-fluorophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50378660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-chloro-2-fluorophenol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

728 g of 3-chloro-2-fluoroaniline was added to a reactor having 6,860 g of 30.6% sulfuric acid placed therein, followed by stirring for 30 minutes at 80° C. Thereafter, the mixture was cooled to −10° C., and 952 g of a 37.0% sodium nitrite aqueous solution was added dropwise thereto over 90 minutes in a temperature range of −10 to −5° C., followed by stirring for 30 minutes in that temperature range. The resulting reaction mixture was added to another reactor having 4,100 g of 51.2% sulfuric acid, 1,500 g of copper sulfate and 3,000 mL of toluene placed therein over 6 hours in a temperature range of 80 to 85° C., followed by stirring for 30 minutes in that temperature range. The resulting reaction mixture was cooled to a temperature range of 70 to 75° C. and left at rest to separate into two layers, i.e., an organic layer and an aqueous layer, and the organic layer was collected. The aqueous layer was cooled to 20° C., and copper sulfate was filtered off, followed by extracting with 1,200 mL toluene twice. The organic layer obtained by extraction was washed with 700 mL of water and subjected to fractional distillation to obtain 300 g of 3-chloro-2-fluorophenol (b5). The compound had a boiling point of 60 to 62° C./1 mmHg.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Chloro-2-fluorophenol
Reactant of Route 2
3-Chloro-2-fluorophenol
Reactant of Route 3
3-Chloro-2-fluorophenol
Reactant of Route 4
3-Chloro-2-fluorophenol
Reactant of Route 5
3-Chloro-2-fluorophenol
Reactant of Route 6
Reactant of Route 6
3-Chloro-2-fluorophenol

Citations

For This Compound
3
Citations
JR Denton, Y Chen, T Loughlin - J Chromatogr Sep Tech, 2017 - pdfs.semanticscholar.org
Control of regioisomer impurities within pharmaceutical raw materials, intermediates, and active pharmaceutical ingredients are of major concern for the pharmaceutical industry. If …
Number of citations: 1 pdfs.semanticscholar.org
Y Yao, Z Liu, M Zhao, Z Chen, P Li, Y Zhang… - … Pharmaceutica Sinica B, 2020 - Elsevier
… 4-Chloro-7-methoxyquinoline-6-carboxamide compound a (710.4 g, 3.00 mol), sodium tert-butoxide (353 g, 3.67 mol) and 4-amino-3-chloro-2-fluorophenol (600 g, 3.71 mol) were …
Number of citations: 17 www.sciencedirect.com
S Jeanmart, J Gagnepain, P Maity, C Lamberth… - Bioorganic & medicinal …, 2018 - Elsevier
… We started its synthesis from 3-chloro-2-fluorophenol (14), which is transformed into the trisubstituted benzaldehyde 15 by Reimer-Tiemann reaction with dichlorocarbene generated …
Number of citations: 16 www.sciencedirect.com

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